What are the physical and chemical properties of phenylphosphine?
What are the physical and chemical properties of phenylphosphine?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of phenylphosphine (C₆H₅PH₂). It includes detailed experimental protocols for its synthesis and key reactions, presented with clarity and precision for use in a laboratory setting.
Physical Properties
Phenylphosphine is a colorless liquid with a characteristically strong, penetrating, and foul odor.[1] It is classified as a flammable and corrosive material. The key physical properties of phenylphosphine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇P | [2] |
| Molecular Weight | 110.09 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Foul, pungent, penetrating | [1][2] |
| Melting Point | 148-151 °C | [3][4] |
| Boiling Point | 160 °C at 760 mmHg | [2][3][4] |
| Density | 1.001 g/cm³ at 20 °C | [2] |
| Vapor Density | 3.79 (vs air) | [3] |
| Vapor Pressure | 760 mmHg at 160 °C | [3][4] |
| Refractive Index | 1.578 at 20 °C | [2] |
| Solubility | Insoluble in water | [2][3][4] |
| Flash Point | -20 °F | [3][4] |
Chemical Properties and Reactivity
Phenylphosphine is a highly reactive organophosphorus compound, primarily due to the presence of the electron lone pair on the phosphorus atom and the labile P-H bonds. Its chemical properties are characterized by its strong reducing nature, pyrophoric behavior, and nucleophilicity.
Reactivity Profile:
-
Reducing Agent: Phenylphosphine is a potent reducing agent.
-
Air Sensitivity: It is pyrophoric, meaning it can ignite spontaneously in air.[3] Oxidation in air is rapid, forming phenylphosphine oxide or phenylphosphinic acid.[5] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Water Reactivity: While insoluble, it reacts slowly with water to generate flammable or noxious gases.[3]
-
Incompatibilities: It is violently incompatible with strong oxidizing agents (e.g., peroxides, nitrates), acids (especially oxidizing acids), and halogens.[3] Contact with these substances can lead to fires or explosions. It should also be kept away from strong bases and epoxides.[3]
-
Nucleophilicity: The lone pair of electrons on the phosphorus atom makes phenylphosphine a good nucleophile, enabling it to react with various electrophiles.[6] This property is fundamental to its use in the synthesis of more complex organophosphorus compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of phenylphosphine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Solvent | Notes | Source(s) |
| ³¹P NMR | 16.9 | - | Shift value reported in a patent. | [7] |
| ¹³C NMR | - | THF | Full spectrum available. | [8] |
| - | CDCl₃ | Full spectrum available. | [9] |
Detailed peak assignments and coupling constants for ¹H and ¹³C NMR were not explicitly available in the searched literature. However, full spectra can be accessed through the provided links.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Technique | Key Information | Source(s) |
| Infrared (IR) Spectroscopy | The full IR spectrum is available for review, showing characteristic P-H and C-H stretching and bending frequencies. | NIST WebBook |
| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is available, providing fragmentation patterns for structural elucidation. | NIST WebBook |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a key reaction of phenylphosphine. These protocols are intended for use by trained professionals in a controlled laboratory environment.
Synthesis of Phenylphosphine from Dichlorophenylphosphine
This method involves the hydrolysis of dichlorophenylphosphine to phenylphosphonous acid, followed by a disproportionation reaction upon heating to yield phenylphosphine and phenylphosphonic acid.
Experimental Workflow: Synthesis of Phenylphosphine
Caption: Workflow for the synthesis of phenylphosphine.
Procedure:
-
Hydrolysis: In a reaction flask equipped with a reflux condenser and a dropping funnel, dissolve dichlorophenylphosphine (1 equivalent) in toluene. Slowly add water (1 equivalent) dropwise while vigorously stirring. The reaction is exothermic; maintain the temperature below 70°C using an ice bath.[7]
-
Reaction Completion: After the addition of water is complete, continue stirring at room temperature for 30 minutes.
-
Solvent Removal: Remove the toluene by distillation under reduced pressure. The remaining white solid is phenylphosphonous acid.[7]
-
Disproportionation: Heat the phenylphosphonous acid under a nitrogen atmosphere to 140-180°C. A disproportionation reaction will occur, yielding phenylphosphine and phenylphosphonic acid.[7]
-
Distillation and Collection: Distill the phenylphosphine from the reaction mixture and collect the product. Phenylphosphine is highly air-sensitive and should be collected and stored under an inert atmosphere.
Air Oxidation of Phenylphosphine
This procedure describes the controlled oxidation of phenylphosphine in the air. Due to its pyrophoric nature, this should be performed with extreme caution and on a small scale.
Logical Relationship: Oxidation of Phenylphosphine
Caption: Simplified oxidation pathway of phenylphosphine.
Procedure:
-
Adsorption (for controlled oxidation): Dissolve a known amount of phenylphosphine in a minimal amount of a volatile, anhydrous solvent (e.g., diethyl ether) under an inert atmosphere. Add activated carbon to the solution to adsorb the phenylphosphine.[3]
-
Solvent Removal: Remove the solvent under a vacuum, leaving the phenylphosphine adsorbed on the activated carbon.
-
Controlled Oxidation: Carefully expose the activated carbon with the adsorbed phenylphosphine to the air for a specific period (e.g., 30 minutes). The activated carbon surface facilitates a more controlled oxidation.[3]
-
Product Isolation: After the desired reaction time, place the activated carbon under an inert atmosphere. The oxidized product (phenylphosphine oxide/phenylphosphinic acid) can be extracted from the activated carbon using a suitable solvent like tetrahydrofuran (THF).[3]
-
Analysis: The resulting product can be analyzed by ³¹P NMR to confirm the formation of the oxidized species.[3]
Disclaimer: Phenylphosphine is a hazardous chemical and should only be handled by trained professionals in a well-ventilated fume hood and under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times. All procedures involving phenylphosphine should be thoroughly risk-assessed before commencement.
References
- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chempap.org [chempap.org]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bdmaee.net [bdmaee.net]
- 7. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
